molecular formula C₅₂H₇₇N₁₅O₁₂ B549627 Substance P (1-9) CAS No. 57468-17-4

Substance P (1-9)

Número de catálogo B549627
Número CAS: 57468-17-4
Peso molecular: 1104.3 g/mol
Clave InChI: FVHHQLNFRHVTSN-TZPCGENMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Substance P (1-9) is a neuropeptide that is present in the central and peripheral nervous systems of mammals. It is a member of the tachykinin family and is composed of nine amino acids. It is believed to be involved in a variety of physiological functions, including regulation of inflammation, pain perception, and the immune response.

Aplicaciones Científicas De Investigación

Localization in the Nervous System

Substance P, including its fragment Substance P (1-9), has been identified in various areas of the nervous system. Hokfelt et al. (1975) demonstrated the presence of Substance P in primary sensory neurons and in nerve terminals in many brain areas, suggesting a role as a neurotransmitter or modulator in the nervous system (Hokfelt et al., 1975).

Interaction with Receptors

The interaction between Substance P and neurokinin-1 receptor is significant in pain transmission and neurogenic inflammation. Fong et al. (1993) identified a specific amino-acid in the neurokinin-1 receptor that binds to Substance P antagonists, highlighting its role in developing targeted treatments for pain and inflammation (Fong et al., 1993).

Release and Metabolism in the Brain

The release and metabolism of Substance P in the central nervous system (CNS) have been studied, with a focus on the hypothalamus. Iversen et al. (1976) discovered that potassium-evoked and calcium-dependent release of Substance P occurs in the rat hypothalamus, suggesting an active role in CNS functioning (Iversen et al., 1976).

Substance P Receptor

Substance P receptors have been identified and characterized, as shown by Hershey and Krause (1990). They found that the Substance P receptor, belonging to the G protein-coupled receptor superfamily, mediates the primary actions of Substance P in various brain regions and peripheral tissues (Hershey & Krause, 1990).

Mecanismo De Acción

Target of Action

Substance P (1-9) primarily targets the Neurokinin-1 receptor (NK1R) . NK1R is a G protein-coupled receptor that mediates the actions of Substance P, a member of the tachykinin family of neuropeptides . Substance P is involved in various physiological and pathological phenomena, including brain and gut functions, cardiovascular system regulation, asthma, traumatic brain injury, immune response, vasodilation, behavior, inflammation, arthritis, cancer, airway hyper-responsiveness, and respiratory disorders .

Mode of Action

Substance P (1-9) interacts with its target, NK1R, triggering intracellular signals leading to different biochemical events and subsequent physiological responses . The activation of NK1R by Substance P leads to the production of inositol trisphosphate (IP3), which releases calcium ions (Ca++) from internal stores and generates an oscillatory chloride current .

Biochemical Pathways

Substance P (1-9) affects various biochemical pathways. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The activation of NK1R by Substance P can lead to the modulation of M-type potassium channels and T-type calcium channels, resulting in neuronal hyperpolarization .

Pharmacokinetics

It is known that substance p, the parent compound of substance p (1-9), is rapidly absorbed and distributed in the body . The metabolism, pharmacokinetics, and excretion of a potent and selective Substance P receptor antagonist, CP-122,721, have been studied in humans, providing some insights into the potential pharmacokinetics of Substance P-related compounds .

Result of Action

The activation of NK1R by Substance P (1-9) can lead to various molecular and cellular effects. It has been associated with the regulation of immune and inflammatory responses . It also plays a role in pain transmission and has been found to have both nociceptive and anti-nociceptive effects . Furthermore, Substance P (1-9) has been shown to decrease the expression of Kv1.4 potassium channels in transgenic animal models of Alzheimer’s disease, improving cognitive performance .

Action Environment

The action of Substance P (1-9) can be influenced by various environmental factors. For instance, it mediates interactions between neurons and immune cells, with nerve-derived Substance P modulating immune cell proliferation rates and cytokine production . Some immune cells have also been found to secrete Substance P, suggesting that the immune environment can influence the action of Substance P (1-9) .

Propiedades

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHHQLNFRHVTSN-TZPCGENMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H77N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Substance P (1-9)

CAS RN

57468-17-4
Record name Substance P (1-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057468174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Substance P (1-9)
Reactant of Route 2
Substance P (1-9)
Reactant of Route 3
Substance P (1-9)
Reactant of Route 4
Substance P (1-9)
Reactant of Route 5
Substance P (1-9)
Reactant of Route 6
Reactant of Route 6
Substance P (1-9)

Q & A

Q1: How does Substance P (1-9) differ from Substance P in terms of its interaction with the Substance P receptor?

A: Research indicates that Substance P (1-9) exhibits minimal interaction with the Substance P receptor, unlike the full Substance P molecule. While Substance P demonstrates high affinity for its receptor in guinea pig lung tissues, particularly in the presence of neutral endopeptidase inhibitors, Substance P (1-9) does not compete for these binding sites even at high concentrations (1 μM) []. This suggests that the C-terminal portion of Substance P, absent in Substance P (1-9), plays a crucial role in receptor binding and subsequent biological activity.

Q2: Substance P and Neurokinin A are both tachykinins. How does Substance P (1-9) compare to these in terms of its effects on allergic rhinitis symptoms?

A: Research on allergic rhinitis patients shows a distinct pattern of response to different tachykinins. Substance P triggers a significant increase in nasal airway resistance (NAR), pointing to an NK1 receptor-mediated mechanism []. While Neurokinin A also increases NAR, its effect is notably weaker. Interestingly, Substance P (1-9), unlike Substance P and Neurokinin A, does not elicit any significant changes in NAR, suggesting it does not activate the pathways responsible for vasodilation and nasal obstruction in this context [].

Q3: What insights do studies on human angiotensin-converting enzyme (ACE) provide about the potential interaction of Substance P (1-9) with this enzyme?

A: Research exploring the degradative action of human ACE, derived from various tissues and fluids, on tachykinins indicates that while Substance P is readily cleaved, Substance P (1-9) demonstrates inhibitory action on ACE activity without being degraded by the enzyme []. This suggests a potential modulatory role for Substance P (1-9) in ACE function. This finding warrants further investigation to explore its potential therapeutic implications.

Q4: Are there any documented abnormalities in the processing of Substance P (1-9) within the basal ganglia, particularly in relation to L-DOPA-induced dyskinesia?

A: While research points to abnormal processing of neuropeptides, including Substance P, within the basal ganglia in the context of L-DOPA-induced dyskinesia [], specific information regarding Substance P (1-9) processing in this context is not available in the provided abstracts. Further research is needed to determine if Substance P (1-9) metabolism is similarly affected and whether this contributes to the observed dyskinesia.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.